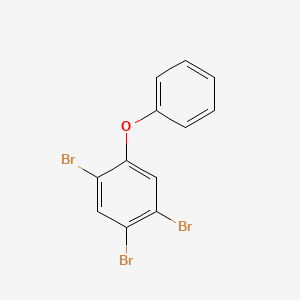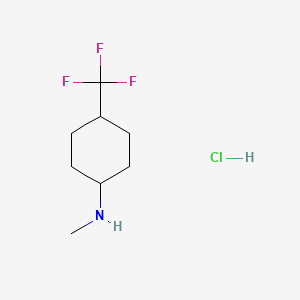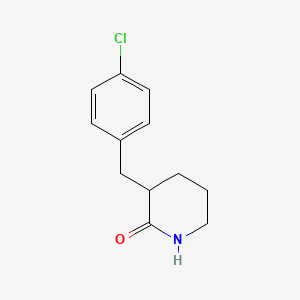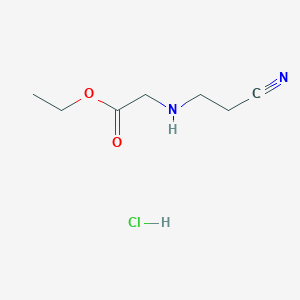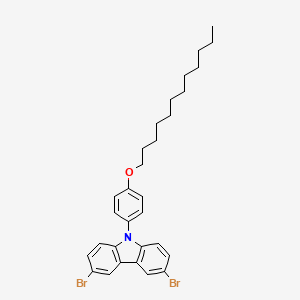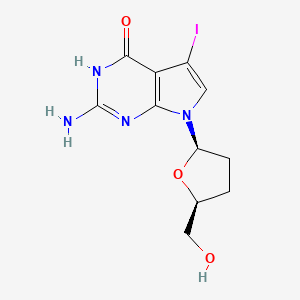
7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine
Overview
Description
7-Iodo-2’,3’-dideoxy-7-deaza-guanosine is a dideoxynucleoside analog that has garnered significant interest in the fields of DNA synthesis and sequencing. This compound is characterized by the substitution of an iodine atom at the seventh position of the guanosine molecule, along with the removal of hydroxyl groups at the 2’ and 3’ positions . These modifications confer unique properties that make it valuable for various scientific applications.
Mechanism of Action
Target of Action
The primary target of 7-Iodo-2’,3’-Dideoxy-7-Deaza-Guanosine, also known as 2-amino-7-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, is the DNA synthesis and sequencing reactions . This compound is a dideoxynucleoside, a type of nucleoside analog, which is incorporated into the growing DNA chain during replication or sequencing, causing termination.
Mode of Action
7-Iodo-2’,3’-Dideoxy-7-Deaza-Guanosine interacts with its target by being incorporated into the DNA chain during replication or sequencing . Once incorporated, it causes termination of the DNA chain, thereby inhibiting further DNA synthesis.
Biochemical Pathways
The affected pathway is the DNA synthesis and sequencing pathway . The downstream effects include the termination of DNA chain elongation, which can lead to the inhibition of DNA replication or sequencing.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-2’,3’-dideoxy-7-deaza-guanosine typically involves multiple steps, starting from commercially available nucleoside precursors. The key steps include:
Iodination: Introduction of the iodine atom at the seventh position of the guanosine molecule.
Deoxygenation: Removal of hydroxyl groups at the 2’ and 3’ positions to form the dideoxy structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Iodo-2’,3’-dideoxy-7-deaza-guanosine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used to replace the iodine atom.
Oxidation: Mild oxidizing agents can be employed to modify the compound further.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
7-Iodo-2’,3’-dideoxy-7-deaza-guanosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleotides and nucleosides.
Biology: Plays a crucial role in DNA sequencing and synthesis, enabling the study of genetic material.
Medicine: Potential applications in antiviral therapies and as a diagnostic tool.
Industry: Utilized in the production of specialized reagents and as a component in various biochemical assays.
Comparison with Similar Compounds
2’,3’-Dideoxyguanosine: Lacks the iodine substitution but shares the dideoxy structure.
7-Deaza-2’,3’-dideoxyadenosine: Similar structure with an adenine base instead of guanine.
Uniqueness: 7-Iodo-2’,3’-dideoxy-7-deaza-guanosine is unique due to the presence of the iodine atom, which enhances its reactivity and allows for specific modifications that are not possible with other dideoxynucleosides .
Properties
IUPAC Name |
2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN4O3/c12-6-3-16(7-2-1-5(4-17)19-7)9-8(6)10(18)15-11(13)14-9/h3,5,7,17H,1-2,4H2,(H3,13,14,15,18)/t5-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNOBXXCZQLWLF-CAHLUQPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=C(C3=C2N=C(NC3=O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=C(C3=C2N=C(NC3=O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1530812.png)
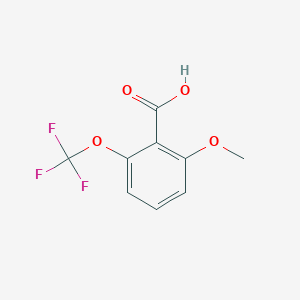
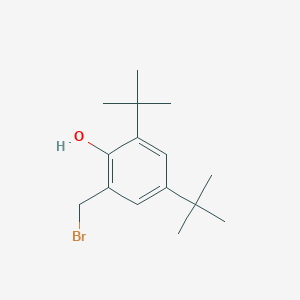
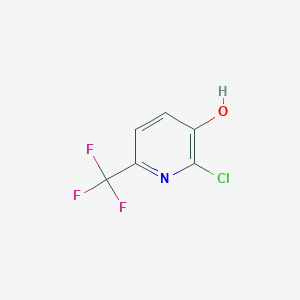
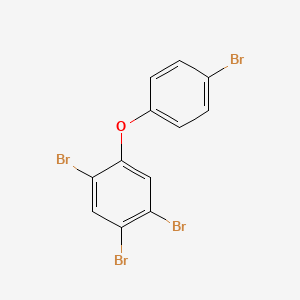
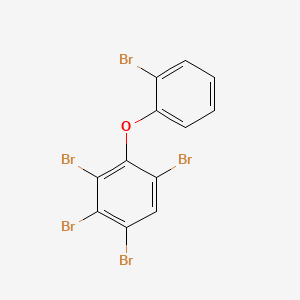
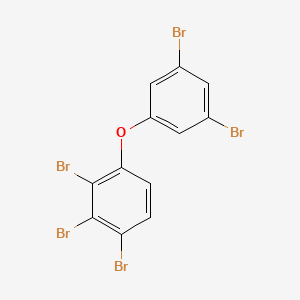
![4-[(2-Methoxyethoxy)methyl]benzaldehyde](/img/structure/B1530824.png)
